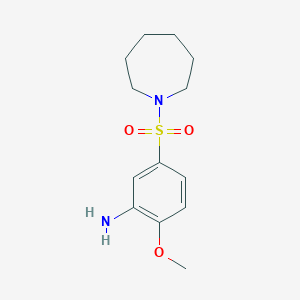

5-(Azepane-1-sulfonyl)-2-methoxyaniline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(azepan-1-ylsulfonyl)-2-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-18-13-7-6-11(10-12(13)14)19(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSQZKURNBFQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834996 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Context and Significance in Organic Chemistry and Synthesis

The significance of 5-(Azepane-1-sulfonyl)-2-methoxyaniline in organic synthesis is best understood through the lens of its structural analogue, 5-(ethylsulfonyl)-2-methoxyaniline (B1360015). This closely related compound is a well-documented and crucial precursor for a multitude of compounds with diverse biological activities. nih.govresearchgate.net Specifically, the 5-(alkylsulfonyl)-2-methoxyaniline framework is an important pharmacophoric fragment for potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in anti-angiogenic cancer therapy. nih.govresearchgate.net

Given this context, this compound serves as a versatile synthetic intermediate. Organic chemists can utilize its inherent structure—a trifunctionalized benzene (B151609) ring—to construct larger, more complex molecules. The aniline (B41778) group provides a reactive handle for a wide range of chemical transformations, enabling the extension of the molecular scaffold. Researchers in medicinal chemistry are particularly interested in such building blocks for creating libraries of novel compounds to be screened for therapeutic potential against various diseases. researchgate.netresearchgate.net The specific inclusion of the azepane ring, as opposed to a simple alkyl group, allows for the exploration of how changes in steric bulk and conformational flexibility in that region of the molecule affect biological activity.

Overview of Structural Components and Key Functional Groups

The chemical properties and synthetic utility of 5-(Azepane-1-sulfonyl)-2-methoxyaniline are a direct result of the interplay between its four key structural components.

Chemical Reactivity and Reaction Mechanisms of 5 Azepane 1 Sulfonyl 2 Methoxyaniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of the amino group (-NH₂) attached to the benzene (B151609) ring, is a primary determinant of its reactivity, particularly concerning the aromatic system.

The reactivity of the aniline moiety in nucleophilic substitution reactions can be viewed in two ways: the nucleophilicity of the amino group itself and the susceptibility of the aromatic ring to nucleophilic attack.

The lone pair of electrons on the nitrogen atom of the primary amine makes it inherently nucleophilic. quora.com This allows it to react with a variety of electrophiles. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide.

Alkylation: Reaction with alkyl halides, though this can often lead to overalkylation (formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts).

Conversely, nucleophilic aromatic substitution (SNAr) on the benzene ring is generally unfavorable. SNAr reactions require the aromatic ring to be electron-deficient, typically achieved through the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group. libretexts.org In 5-(Azepane-1-sulfonyl)-2-methoxyaniline, the ring is substituted with two strong electron-donating groups (EDGs), the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, which increase the electron density of the ring and thus deactivate it towards nucleophilic attack. rsc.org Therefore, substitution of a group on the ring by an external nucleophile is not a characteristic reaction under standard conditions.

Table 1: Predicted Nucleophilic Reactions of the Aniline Moiety

| Reaction Type | Reagent Example | Product Type | Moiety Involved |

|---|---|---|---|

| N-Acylation | Acetyl chloride | N-Arylacetamide | Amino Group (-NH₂) |

| N-Alkylation | Methyl iodide | Secondary/Tertiary Arylamine | Amino Group (-NH₂) |

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of the powerful electron-donating amino and methoxy groups. The reactivity and regioselectivity (the position of substitution) are determined by the combined directing effects of all three substituents.

Amino Group (-NH₂): A strongly activating, ortho, para-directing group.

Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group.

Azepane-1-sulfonyl Group (-SO₂N(CH₂)₆): A deactivating, meta-directing group.

The activating, ortho, para-directing effects of the amino and methoxy groups dominate over the deactivating, meta-directing effect of the sulfonamide. The amino group is the most powerful activator. The positions on the ring are numbered as follows: C1 (with -OCH₃), C2 (with -NH₂), C3, C4, C5 (with -SO₂R), and C6.

The directing effects are summarized below:

-NH₂ group directs to: C3 and C5 (occupied).

-OCH₃ group directs to: C6 and C4.

-SO₂R group directs to: C2 (occupied) and C6.

Based on this analysis, the C6 and C4 positions are the most likely sites for electrophilic attack. The C6 position is activated by the methoxy group (ortho) and directed by the sulfonamide group (meta). The C4 position is activated by the methoxy group (para). Steric hindrance from the bulky azepane-1-sulfonyl group adjacent to C5 may favor substitution at the C4 position. Typical SEAr reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, electrophilic cyclization is a known reaction pathway for substituted anilines. nih.gov

The general mechanism involves the attack of an electrophile (E⁺) on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon atom bearing the electrophile, restoring the ring's aromaticity.

The activation and subsequent cleavage or functionalization of the C(aryl)-N(amine) bond is a challenging transformation due to the bond's inherent strength. Such reactions typically fall outside the realm of classical organic synthesis and require specific conditions, often involving transition-metal catalysis. researchgate.net

Methodologies like the Buchwald-Hartwig amination, which forms C-N bonds using palladium catalysts, demonstrate that these bonds can be manipulated under specific catalytic cycles. The reverse reaction, C-N bond cleavage, is less common for anilines but can be achieved. This area of research is pertinent to late-stage functionalization where a resident amino group might be replaced or modified. However, for this compound, this pathway would not be considered a typical mode of reactivity and would necessitate specialized catalytic systems.

Reactivity of the Sulfonamide Moiety

The sulfonamide group is known for its high stability and is a common feature in many pharmaceutical compounds. researchgate.net Its reactivity is generally low but can be exploited under specific conditions.

The N-arylsulfonamide linkage is robust. Since the nitrogen atom is part of an azepane ring and is tertiary, it lacks the acidic N-H proton often involved in sulfonamide reactions. Therefore, reactivity is centered on the sulfur atom and its bonds.

Stability: The S-N and S-C bonds are strong and resistant to cleavage. Arylsulfonamides are generally stable to a wide range of acidic and basic conditions.

Reductive Cleavage: Despite their stability, the N-S bond of sulfonamides can be cleaved under potent reductive conditions. researchgate.net This would break the molecule into an aniline derivative and a sulfur-containing fragment derived from the azepane ring.

Nucleophilic Attack on Sulfur: The sulfur atom is electrophilic but attack by nucleophiles is difficult. Strong nucleophiles or specific catalysts would be required to facilitate the cleavage of the S-N or S-C bond.

Recent research has explored using the sulfonamide group as a synthetic handle, indicating that its perceived inertness can be overcome with modern synthetic methods. researchgate.netnih.gov

The structure of this compound is well-suited for intramolecular reactions to form new heterocyclic systems. The proximity of the reactive aniline ring, the amino group, and the sulfonamide moiety provides opportunities for cyclization.

Cyclization involving the Aniline Ring: An electrophile could be introduced onto the aromatic ring (e.g., at the C3 position, ortho to the amine) which could then undergo a subsequent intramolecular reaction with the amino group to form a new fused heterocyclic ring. The synthesis of various N-heterocycles often relies on the reactivity of substituted anilines. mdpi.combeilstein-journals.orgrsc.org

Participation of the Sulfonamide Group: The sulfonamide group itself can participate in cyclization reactions. For example, intramolecular C-H amination, often mediated by transition metals, could potentially form a new ring involving a C-H bond from the azepane ring or the aromatic system. Intramolecular cyclizations of sulfonamides are a known strategy for building complex molecular architectures. nih.govresearchgate.netresearchgate.net

Reactions involving the Azepane Ring: The azepane ring itself could undergo transformations such as ring expansion or contraction under specific conditions, although this is less directly related to the sulfonamide or aniline moieties. rsc.org

Table 2: Potential Cyclization Pathways

| Reacting Moieties | Reaction Type | Potential Product |

|---|---|---|

| Amino Group + Substituted Aromatic Ring | Intramolecular Nucleophilic Substitution | Fused N-heterocycle |

| Sulfonamide N-radical + Alkene | Intramolecular Aminoarylation | Densely substituted arylethylamine |

Intermolecular and Intramolecular Transformations

Beyond simple functionalization, the azepane ring can participate in more complex molecular transformations.

Intermolecular Transformations: The functionalization reactions discussed previously are prime examples of intermolecular transformations, where the azepane ring reacts with external reagents to form new bonds. These methods allow for the coupling of the azepane scaffold with a wide variety of other molecules.

Intramolecular Transformations: Intramolecular reactions offer a pathway to create more complex, often polycyclic, structures. A powerful strategy for C-H functionalization involves intramolecular 1,n-hydrogen atom transfer (HAT). In this process, a reactive radical generated on another part of the molecule abstracts a hydrogen atom from the azepane ring, creating a new radical center on the ring itself, which can then be trapped. For example, an aryl radical can undergo a 1,5-HAT to produce an α-aminoalkyl radical, which can subsequently react to form a new C-N or C-C bond. acs.org While not demonstrated on the title compound specifically, this mechanism provides a plausible pathway for intramolecular functionalization, potentially involving the aryl ring. Furthermore, intramolecular cyclization of sulfonamides bearing pendant reactive groups (such as allyl groups) is a well-established method for synthesizing N-heterocycles. benthamscience.comresearchgate.net

Mechanistic Studies of Key Reactions

Understanding the precise mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes. Spectroscopic monitoring and kinetic isotope effect studies are two primary tools used for this purpose.

Real-time analysis of reaction mixtures provides invaluable insight into reaction kinetics, the formation of intermediates, and the identity of products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-invasive tool for monitoring chemical reactions. nih.gov A series of ¹H NMR spectra taken over time can quantify the consumption of reactants and the formation of products, allowing for the determination of reaction rates. magritek.com For reactions involving the functionalization of the azepane ring, ¹H and ¹³C NMR are essential for structural elucidation of the product. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are critical for unambiguously assigning the position of a new substituent on the heterocyclic ring. ipb.pt Furthermore, ¹⁵N NMR spectroscopy can be used to probe changes in the electronic environment of the sulfonamide nitrogen atom, providing insight into its involvement in reaction intermediates. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can also be used to follow reaction progress by monitoring the characteristic vibrational frequencies of functional groups. For this compound, key bands would include the symmetric and asymmetric S=O stretches of the sulfonyl group (~1350 and 1160 cm⁻¹) and the N-H stretches of the aniline (~3400 cm⁻¹). The disappearance of C-H stretches associated with the azepane ring and the appearance of new bands (e.g., a carbonyl or C=C stretch) would signal a successful transformation. nih.gov

| Technique | Information Obtained | Application Example |

|---|---|---|

| ¹H and ¹³C NMR | Reaction kinetics, product structure determination, quantification of species. | Tracking the appearance of new signals corresponding to a functionalized azepane ring. |

| 2D NMR (COSY, HMBC) | Confirmation of connectivity and regiochemistry of substitution. | Establishing the exact C-atom on the azepane ring where a new bond has formed. |

| ¹⁵N NMR | Probing the electronic environment of the nitrogen atom. | Observing shifts in the sulfonamide nitrogen resonance upon formation of an intermediate. |

| FTIR | Monitoring changes in key functional groups. | Observing the disappearance of a C-H band and appearance of a C=O band during oxidation. |

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step. libretexts.org This is achieved by comparing the reaction rate of a molecule with a heavier isotope (e.g., deuterium (B1214612), D) at a specific position to the rate of its non-isotopically labeled counterpart.

For a hypothetical C-H functionalization on the azepane ring of this compound, a primary KIE would be expected if the C-H bond is cleaved in the rate-limiting step. Replacing the target hydrogen with deuterium would result in a stronger C-D bond, which requires more energy to break. This would slow the reaction, leading to a KIE value (kH/kD) significantly greater than 1. libretexts.org Such studies have been instrumental in elucidating mechanisms for C-H functionalization and sulfonyl transfer reactions. acs.orgresearchgate.net For example, a KIE of 1.63 was observed in a C(sp³)–H azidation reaction, which indicated that the intramolecular 1,5-HAT step was not rate-limiting. acs.org Conversely, the hydrolysis of some cyclic sulfonamides (β-sultams) showed a solvent KIE (kH₂O/kD₂O) of 0.60, consistent with the rate-limiting formation of an intermediate. researchgate.net Should a reaction on the azepane ring be investigated, a KIE study would be a definitive method for probing the nature of the transition state.

Proton-Coupled Electron Transfer (PCET) Mechanisms in Relevant Transformations of this compound

Proton-Coupled Electron Transfer (PCET) represents a crucial class of chemical reactions where both a proton and an electron are exchanged, often in a concerted elementary step. These mechanisms are fundamental to a wide array of chemical and biological transformations, including those involving sulfonamide and aniline moieties, the core functional groups of this compound. By avoiding high-energy charged intermediates, PCET pathways can offer lower activation barriers compared to stepwise transfers of a proton and an electron.

The reactivity of this compound is significantly influenced by the potential for PCET at two primary sites: the sulfonamide N-H bond and the aniline N-H bonds. The interplay between these sites, and the electronic effects of the methoxy and azepane-1-sulfonyl substituents, dictates the favorability and mechanism of PCET.

Thermodynamic Parameters Influencing PCET

The N-H bond of the sulfonamide group is a key site for PCET. The electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H proton, making it a potential proton donor in PCET reactions. For secondary sulfonamides, the N-H BDFE is typically around 97 kcal/mol. The pKa of the sulfonamide proton is also a critical factor. For a series of 2-(2'-arylsulfonamidophenyl)benzimidazole derivatives, the pKa for the deprotonation of the sulfonamide group ranges from 6.75 to 9.33, and these values show a linear correlation with Hammett substituent constants. Given the electron-donating nature of the 2-methoxy and the alkyl nature of the azepane group, the pKa of the sulfonamide in this compound is expected to be in the higher end of this range.

The aniline moiety provides another site for PCET. The oxidation potential of the aniline group is a key parameter. For 2-methoxyaniline, the presence of the electron-donating methoxy group generally lowers the oxidation potential compared to unsubstituted aniline, making it more susceptible to oxidation.

| Parameter | Functional Group | Estimated Value | Reference Compounds |

|---|---|---|---|

| N-H Bond Dissociation Free Energy (BDFE) | Sulfonamide | ~97 kcal/mol | General secondary sulfonamides |

| pKa | Sulfonamide N-H | 8.5 - 9.5 | 2-(2'-arylsulfonamidophenyl)benzimidazoles |

| Oxidation Potential | 2-Methoxyaniline moiety | Lower than aniline | Substituted anilines |

Mechanistic Pathways

PCET can proceed through either a stepwise or a concerted mechanism.

Stepwise Pathways:

Proton Transfer followed by Electron Transfer (PT-ET): In this pathway, the sulfonamide or aniline N-H bond first deprotonates to form an anion, which is then oxidized via electron transfer. This mechanism is more likely in the presence of a strong base.

Electron Transfer followed by Proton Transfer (ET-PT): Here, an initial electron transfer from the neutral molecule forms a radical cation, which then undergoes deprotonation. This is a common pathway in electrochemical oxidations of anilines.

Concerted Pathway (CPET): In this mechanism, the proton and electron are transferred in a single kinetic step. This pathway is often favored as it avoids the formation of high-energy intermediates. The activation of sulfonamide N-H bonds to generate N-centered sulfonamidyl radicals frequently proceeds via a concerted PCET mechanism.

The specific pathway followed by this compound will depend on the reaction conditions, such as the solvent, pH, and the nature of the oxidant or reductant.

Detailed Research Findings

Electrochemical studies on aniline derivatives show that the oxidation mechanism is highly dependent on the substituents on the aromatic ring. The presence of the electron-donating methoxy group in this compound is expected to facilitate the initial electron transfer from the aniline moiety.

Research on the PCET activation of sulfonamides has demonstrated the generation of N-centered sulfonamidyl radicals. These radicals are versatile intermediates that can participate in a variety of subsequent reactions, including hydrogen atom transfer (HAT) and addition to unsaturated systems. The formation of these radicals is often achieved through photochemical or electrochemical methods, highlighting the importance of PCET in initiating these transformations.

The Hammett equation provides a useful tool for quantifying the effect of substituents on the pKa and reactivity of aryl sulfonamides. A plot of pKa versus the Hammett substituent constant (σ) for a series of related compounds typically yields a straight line. This linear free-energy relationship underscores the predictable nature of substituent effects on the thermodynamics of proton transfer, a key component of PCET.

| Moiety | Likely PCET Intermediate | Influencing Factors | Potential Subsequent Reactions |

|---|---|---|---|

| Sulfonamide | N-centered sulfonamidyl radical | N-H BDFE, pKa, oxidant strength | Hydrogen Atom Transfer (HAT), cyclization |

| Aniline | Aniline radical cation | Oxidation potential, pH | Dimerization, polymerization, nucleophilic attack |

In the context of this compound, the relative ease of PCET at the sulfonamide versus the aniline nitrogen will dictate the initial site of reaction. Under oxidative conditions, the lower oxidation potential of the 2-methoxyaniline ring may favor an initial ET-PT pathway at the aniline nitrogen. Conversely, conditions that favor homolytic N-H bond cleavage, such as photolysis in the presence of a suitable sensitizer, might promote a concerted PCET at the sulfonamide N-H bond. The specific reaction environment will ultimately determine the operative mechanism and the resulting products.

Advanced Spectroscopic and Structural Characterization of 5 Azepane 1 Sulfonyl 2 Methoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map the complete atomic connectivity of a molecule.

One-dimensional NMR provides information about the chemical environment and number of different types of protons (¹H) and carbons (¹³C) in a molecule. For the derivative 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), detailed ¹H and ¹³C NMR data have been reported. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each unique proton environment. The assignments for 5-(ethylsulfonyl)-2-methoxyaniline are detailed below.

Table 1: ¹H NMR Spectroscopic Data for 5-(ethylsulfonyl)-2-methoxyaniline in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.11 | d | 1H | Ar-H |

| 7.08 | dd | 1H | Ar-H |

| 6.94 | d | 1H | Ar-H |

| 5.25 | s | 2H | NH₂ |

| 3.86 | s | 3H | OCH₃ |

| 3.16 | q | 2H | CH₂ |

| 1.11 | t | 3H | CH₃ |

Source: Beilstein J. Org. Chem. 2013, 9, 2193–2201. nih.gov

The aromatic region (6.94-7.11 ppm) shows three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The singlet at 5.25 ppm, integrating to two protons, is characteristic of the primary amine (NH₂) group. The sharp singlet at 3.86 ppm corresponds to the three protons of the methoxy (B1213986) (OCH₃) group. The ethylsulfonyl moiety is represented by a quartet at 3.16 ppm (CH₂) and a triplet at 1.11 ppm (CH₃), with their coupling confirming their adjacency.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The assignments for 5-(ethylsulfonyl)-2-methoxyaniline are as follows. nih.gov

Table 2: ¹³C NMR Spectroscopic Data for 5-(ethylsulfonyl)-2-methoxyaniline in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 147.7 | Ar-C |

| 141.6 | Ar-C |

| 129.5 | Ar-C |

| 117.2 | Ar-C |

| 113.8 | Ar-C |

| 112.5 | Ar-C |

| 56.0 | OCH₃ |

| 51.5 | CH₂ |

| 7.3 | CH₃ |

Source: Beilstein J. Org. Chem. 2013, 9, 2193–2201. nih.gov

The spectrum shows six distinct signals in the aromatic region (112.5-147.7 ppm) as expected for the substituted benzene ring. The signal at 56.0 ppm is assigned to the methoxy carbon, while the signals at 51.5 ppm and 7.3 ppm correspond to the CH₂ and CH₃ carbons of the ethyl group, respectively.

While 1D NMR suggests a structure, 2D NMR experiments provide definitive proof of atomic connectivity.

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For a derivative like 5-(ethylsulfonyl)-2-methoxyaniline, a COSY spectrum would show cross-peaks connecting the adjacent protons on the aromatic ring, confirming their relative positions. It would also show a clear correlation between the quartet of the CH₂ group and the triplet of the CH₃ group in the ethylsulfonyl moiety.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2. For example, the proton signal at 3.86 ppm would show a cross-peak to the carbon signal at 56.0 ppm, confirming the OCH₃ assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in the elucidation of its structure through fragmentation analysis.

For the derivative, 5-(ethylsulfonyl)-2-methoxyaniline, the molecular weight is 217.27 g/mol . Mass spectral analysis shows a molecular ion peak (M⁺) at m/z = 217, confirming this molecular weight. nih.gov

For the primary compound of interest, 5-(azepane-1-sulfonyl)-2-methoxyaniline , the molecular formula is C₁₃H₂₀N₂O₃S, corresponding to a monoisotopic mass of 284.1195 Da. uni.lu While experimental spectra are not widely published, predicted mass-to-charge ratios for common adducts provide expected values for analysis. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₃H₂₁N₂O₃S⁺ | 285.1268 |

| [M+Na]⁺ | C₁₃H₂₀N₂NaO₃S⁺ | 307.1087 |

| [M+K]⁺ | C₁₃H₂₀KN₂O₃S⁺ | 323.0826 |

| [M-H]⁻ | C₁₃H₁₉N₂O₃S⁻ | 283.1122 |

Source: PubChem CID 3273476. uni.lu

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical value.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific chemical bonds. This technique is highly effective for identifying the functional groups present in a molecule. The IR spectrum for 5-(ethylsulfonyl)-2-methoxyaniline displays characteristic absorption bands that confirm its key structural features. nih.gov

Table 4: Key IR Absorption Bands for 5-(ethylsulfonyl)-2-methoxyaniline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3481, 3374 | N-H stretch | Primary Amine (-NH₂) |

| 2928 | C-H stretch | Aliphatic (CH₃, CH₂) |

| 1618 | N-H bend | Primary Amine (-NH₂) |

| 1515 | C=C stretch | Aromatic Ring |

| 1289, 1139 | S=O stretch (asymmetric, symmetric) | Sulfonyl (-SO₂-) |

| 1230 | C-O stretch | Aryl Ether (-OCH₃) |

Source: Beilstein J. Org. Chem. 2013, 9, 2193–2201. nih.gov

The two distinct peaks in the 3300-3500 cm⁻¹ region are definitive for the symmetric and asymmetric N-H stretching of the primary amine group. The strong absorptions at 1289 cm⁻¹ and 1139 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, respectively. The presence of the methoxy group is confirmed by the C-O stretching vibration around 1230 cm⁻¹.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal lattice, as well as how individual molecules pack together in the solid state. While a specific crystal structure for this compound or its ethyl derivative is not publicly available, the behavior of aromatic sulfonamides has been extensively studied, allowing for a well-founded prediction of their solid-state characteristics. researchgate.netnih.gov

The crystal packing of aromatic sulfonamides is typically dominated by strong intermolecular hydrogen bonds. researchgate.netnih.gov The sulfonamide group is an excellent hydrogen bond donor (the N-H proton) and a strong hydrogen bond acceptor (the two sulfonyl oxygens). nih.gov

It is highly probable that the primary intermolecular interaction in the crystal structure of these compounds would be a hydrogen bond between the amine proton of the sulfonamide (N-H) of one molecule and a sulfonyl oxygen (S=O) of a neighboring molecule. nih.gov This strong and directional N-H···O=S interaction frequently leads to the formation of well-defined supramolecular assemblies, such as centrosymmetric dimers or extended one-dimensional chains. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions

Detailed experimental data regarding the UV-Visible spectroscopic properties of this compound, including its specific electronic transitions, maximum absorption wavelengths (λmax), and molar absorptivity coefficients (ε), are not extensively available in publicly accessible scientific literature. However, the electronic absorption characteristics of this compound can be inferred from the behavior of structurally related aromatic sulfonamides and substituted anilines.

The UV-Visible spectrum of this compound is expected to be primarily influenced by the electronic transitions within the substituted benzene ring. The presence of the electron-donating amino (-NH2) and methoxy (-OCH3) groups, along with the electron-withdrawing azepane-1-sulfonyl group (-SO2N(CH2)6), would significantly affect the energy levels of the molecular orbitals.

Typically, aromatic compounds exhibit π → π* transitions, which are responsible for strong absorption bands in the UV region. The presence of auxochromes like the amino and methoxy groups, which possess non-bonding electrons (n electrons), can lead to n → π* transitions. These transitions are generally of lower intensity compared to π → π* transitions. The specific absorption maxima for this compound would be determined by the interplay of these electronic effects, which influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A study on o-methoxyaniline-terminated monoazo dyes demonstrated that the electronic effects of substituents have a predictable impact on the UV-Vis spectra, with electron-donating groups causing a red-shift (bathochromic shift) and electron-withdrawing groups leading to a blue-shift (hypsochromic shift) of the maximum absorption wavelength. While not directly measuring the target compound, this research provides a framework for understanding how the substituents in this compound would likely influence its UV-Visible spectrum.

Hypothetical UV-Visible Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| Ethanol | ~240-260 | Not Available | π → π |

| Ethanol | ~280-300 | Not Available | π → π |

| Cyclohexane | ~300-320 | Not Available | n → π* |

Note: This table is illustrative and based on the expected behavior of similar aromatic compounds. Actual experimental values may differ.

Other Advanced Analytical Techniques

Beyond UV-Visible spectroscopy, a suite of advanced analytical techniques would be essential for the comprehensive characterization of this compound and its derivatives. While specific experimental data for this compound is scarce, the application of these techniques to similar sulfonamide and aniline (B41778) derivatives is well-documented.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (molar mass: 284.38 g/mol ), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula (C13H20N2O3S). Predicted mass spectrometry data suggests that the protonated molecule ([M+H]+) would have a mass-to-charge ratio (m/z) of 285.12676. Tandem mass spectrometry (MS/MS) experiments could elucidate the fragmentation pathways, providing structural information. Common fragmentation patterns for sulfonamides involve cleavage of the S-N bond and fragmentation of the aromatic ring and the azepane moiety.

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 285.12676 |

| [M+Na]⁺ | 307.10870 |

| [M-H]⁻ | 283.11220 |

| [M+NH₄]⁺ | 302.15330 |

| [M+K]⁺ | 323.08264 |

Source: PubChem CID 3273476. This data is predicted and not experimentally verified.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for assessing the purity of this compound and for quantitative analysis. In HPLC, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. The retention time would be characteristic of the compound under specific chromatographic conditions. Coupling these chromatographic methods with mass spectrometry (LC-MS or GC-MS) would provide a powerful analytical tool for the identification and quantification of the compound and any related impurities or derivatives.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability and phase behavior of the compound. TGA measures the change in mass as a function of temperature, indicating decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other phase transitions. For a crystalline solid like this compound, DSC would show a sharp endothermic peak at its melting point.

Computational and Theoretical Studies of 5 Azepane 1 Sulfonyl 2 Methoxyaniline

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic properties and thermodynamic stability of a molecule. Methods such as Density Functional Theory (DFT) are frequently employed to model the distribution of electrons and predict molecular reactivity. superfri.orgresearchgate.net For 5-(Azepane-1-sulfonyl)-2-methoxyaniline, these calculations would reveal key electronic parameters.

Detailed Research Findings: Calculations would typically be performed using a functional, such as B3LYP, and a basis set like 6-311G+(d,p) to achieve a balance between accuracy and computational cost. nih.gov The primary outputs of such studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution. In this compound, the MEP would likely show negative potential (red/yellow regions) around the electronegative oxygen atoms of the sulfonyl group and the nitrogen of the aniline (B41778), indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the amine and azepane hydrogen atoms. These calculations provide a quantitative basis for understanding the molecule's charge distribution and intermolecular interaction sites.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Total Energy | -1050 a.u. | Represents the molecule's stability in a given conformation. |

Note: The values in this table are hypothetical and serve as representative examples of what quantum chemical calculations would yield for a molecule of this type.

Reaction Mechanism Elucidation via Computational Modeling (e.g., Density Functional Theory (DFT))

Computational modeling is an indispensable tool for investigating reaction mechanisms, allowing for the exploration of potential energy surfaces to identify transition states and intermediates. DFT calculations can be used to map the energetic pathways of reactions involving this compound, such as electrophilic aromatic substitution or reactions at the aniline nitrogen.

Conformational Analysis of the Azepane Ring and Overall Molecular Architecture

The three-dimensional structure of this compound is significantly influenced by the conformational flexibility of the seven-membered azepane ring. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers between them.

| Dihedral Angle | Predicted Value (Chair Conformer) |

| C-N-S-C (phenyl) | -65° |

| N-S-C(phenyl)-C | 85° |

| C1-C2-C3-C4 (azepane) | 55° |

| N-C1-C2-C3 (azepane) | -70° |

Note: The values in this table are illustrative examples for a hypothetical low-energy conformer.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions in a simulated environment, such as in a solvent. researchgate.net

Detailed Research Findings: An MD simulation of this compound would typically be initiated with a solvated, energy-minimized structure. The simulation would track the trajectory of each atom over a period of nanoseconds or longer. Analysis of these trajectories can reveal important dynamic properties. For instance, it can show the flexibility of the azepane ring, the rotation of the methoxy (B1213986) group, and the hydrogen bonding patterns between the aniline group and solvent molecules like water. Root-mean-square deviation (RMSD) analysis can be used to assess the stability of the molecule's conformation over time, while radial distribution functions can describe the structure of the solvent around the molecule.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be used to interpret and validate experimental data. DFT and other methods can calculate the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. researchgate.netepstem.net

Detailed Research Findings: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). epstem.net These calculated shifts are often plotted against experimental values to check for linear correlation, which helps in the assignment of complex spectra. nih.gov

Similarly, IR vibrational frequencies can be computed. The calculations identify the normal modes of vibration and their corresponding frequencies and intensities. Theoretical spectra often show good agreement with experimental FT-IR spectra, aiding in the identification of characteristic peaks for functional groups like the S=O stretches of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), the N-H stretch of the aniline (around 3400 cm⁻¹), and C-O stretches. nih.gov

| Functional Group | Predicted IR Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Vibrational Mode |

| N-H (Aniline) | 3446 | ~3400-3300 | Asymmetric/Symmetric Stretch |

| C-H (Aromatic) | 3100 | ~3100-3000 | Stretch |

| C-H (Aliphatic) | 2950 | ~2960-2850 | Asymmetric/Symmetric Stretch |

| S=O (Sulfonyl) | 1334 | ~1350 | Asymmetric Stretch |

| S=O (Sulfonyl) | 1252 | ~1160 | Symmetric Stretch |

| C-O (Methoxy) | 1255 | ~1250 | Asymmetric Stretch |

Note: Predicted and experimental values are representative examples based on studies of similar sulfonamide compounds. nih.gov

Derivatization and Analog Development of 5 Azepane 1 Sulfonyl 2 Methoxyaniline

Design Principles for Structural Modification and Exploration of Chemical Space

The exploration of chemical space around a lead compound is a fundamental strategy in medicinal chemistry aimed at discovering analogs with improved potency, selectivity, and pharmacokinetic profiles. For 5-(azepane-1-sulfonyl)-2-methoxyaniline, the design principles for structural modification are guided by the established importance of its core components in biologically active molecules. The 5-(alkylsulfonyl)-2-methoxyaniline fragment, for instance, is a recognized pharmacophoric element in a variety of potent enzyme inhibitors, particularly targeting protein kinases like VEGFR2. nih.govresearchgate.net

The primary goal of derivatization is to systematically probe the structure-activity relationships (SAR) of the molecule. This involves making discrete modifications to different parts of the scaffold and assessing the impact on its properties. Key design principles include:

Scaffold Hopping and Ring System Variation: Replacing the azepane ring with other cyclic amines or bicyclic systems can explore new conformational spaces and introduce novel interaction points with biological targets. unibe.ch

Isosteric Replacement: Substituting key functional groups, such as the sulfonyl bridge, with isosteres (e.g., an amide linkage) can alter the molecule's geometry, hydrogen bonding capacity, and metabolic stability. nih.gov

Substituent Scanning: Introducing a variety of functional groups onto the benzene (B151609) and azepane rings allows for the fine-tuning of electronic and steric properties, which can influence binding affinity and solubility.

Conformational Constraint: Introducing rigid elements or chiral centers, particularly within the flexible azepane ring, can lock the molecule into a more biologically active conformation, potentially increasing potency and reducing off-target effects. unibe.ch

The exploration of chemical space is often aided by computational tools that can predict the properties of virtual compounds, allowing for a more targeted synthetic effort. nih.gov By generating and evaluating virtual libraries of derivatives, researchers can prioritize analogs that are most likely to possess desired characteristics. amazonaws.com

Table 1: Design Principles for Modifying the this compound Scaffold

| Molecular Component | Rationale for Modification | Desired Outcome |

|---|---|---|

| Aniline (B41778) Nitrogen | Alter hydrogen-bond donor capacity; introduce new substituents. | Modulate target binding, improve cell permeability. |

| Benzene Ring | Modulate electronic properties and pKa; explore new binding pockets. | Enhance potency, improve selectivity, alter solubility. |

| Azepane Ring | Vary conformation and steric bulk; introduce new functional groups. | Optimize fit in binding pocket, improve pharmacokinetics. nih.gov |

**6.2. Systematic Derivatization Strategies

The primary amine of the aniline group is a key site for modification. As a hydrogen-bond donor and a nucleophilic center, it can be readily derivatized to introduce a wide range of functionalities. Common strategies include:

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups can provide steric bulk and modulate the basicity of the nitrogen.

N-Acylation: Reaction with acylating agents forms amides, which significantly alters the electronic properties and hydrogen-bonding capabilities of the nitrogen, replacing a donor with an acceptor.

These modifications are fundamental in exploring the chemical space around the aniline moiety, which is often crucial for interactions with biological targets. researchgate.net

The benzene ring possesses three unsubstituted positions (C3, C4, and C6) that are available for the introduction of new functional groups. Electrophilic aromatic substitution reactions can be employed to install a variety of substituents, each capable of altering the molecule's properties:

Halogenation: Introducing fluorine, chlorine, or bromine can modulate lipophilicity and potentially form halogen bonds with target proteins.

Nitration and Reduction: Nitration followed by reduction provides access to a new amino group, which can be further functionalized.

Alkylation and Acylation: Friedel-Crafts type reactions can introduce alkyl or acyl groups, adding steric bulk and modifying electronic properties.

The seven-membered azepane ring is a source of considerable conformational flexibility. Modifications to this ring are a key strategy for optimizing the molecule's three-dimensional shape. nih.gov

Ring Substitution: Introducing substituents on the carbon atoms of the azepane ring can probe for specific steric interactions in a binding site and can introduce chirality. nih.gov

Ring Contraction/Expansion: Replacing the azepane with smaller (e.g., piperidine) or larger (e.g., azocane) rings alters the spatial projection of the ring and the orientation of its substituents.

Ring Fusion: Creating bicyclic structures, such as fused azepanes, introduces conformational rigidity. unibe.ch This can pre-organize the molecule into a favorable binding conformation, leading to an increase in potency.

Heteroatom Incorporation: Replacing a methylene (B1212753) group within the ring with another heteroatom (e.g., oxygen to form an oxazepane) can change polarity and hydrogen bonding potential.

Table 2: Examples of Azepane Ring Variations and Their Rationale

| Ring Variation | Example Structure | Rationale |

|---|---|---|

| Substituted Azepane | 3-Methylazepane | Explore steric tolerance in the binding pocket. |

| Ring Contraction | Piperidine (B6355638) | Reduce flexibility and alter substituent vector. |

| Ring Expansion | Azocane | Increase flexibility and access different spatial regions. |

Amide Isostere: Replacing the SO₂ group with a C=O group to form an amide. This changes the geometry from tetrahedral at the sulfur to trigonal planar at the carbonyl carbon and alters the hydrogen bond acceptor characteristics.

Reversed Sulfonamide: Reversing the connectivity to form an N-sulfonyl aniline derivative (Ar-NH-SO₂-R).

Methylene Bridge: Replacing the sulfonyl group with one or more methylene units (e.g., -CH₂-) to create a more flexible and lipophilic linker.

Synthesis of Poly-substituted Analogs

The synthesis of analogs bearing multiple modifications requires a flexible and robust synthetic strategy. A common approach for constructing derivatives of this compound would involve a convergent synthesis where key decorated fragments are prepared separately and then combined.

A plausible retrosynthetic analysis suggests that the final molecule can be assembled via the formation of the sulfonamide bond. This involves the reaction of a substituted 2-methoxyaniline with a substituted azepane sulfonyl chloride, or more commonly, the reaction of a substituted 2-methoxy-5-(chlorosulfonyl)aniline with a substituted azepane.

A general forward synthesis to produce diverse, poly-substituted analogs could proceed as follows:

Preparation of a Substituted Nitrobenzene Core: Start with a commercially available, polysubstituted nitroarene. The nitro group serves as a precursor to the aniline.

Sulfonylation: Introduction of a sulfonyl chloride group onto the aromatic ring, typically via chlorosulfonic acid. The directing effects of the existing substituents (methoxy and nitro) will determine the position of sulfonation.

Sulfonamide Formation: Reaction of the resulting sulfonyl chloride with a diverse library of primary or secondary cyclic amines (including substituted azepanes, piperidines, etc.).

Nitro Group Reduction: The final step is the reduction of the nitro group to the primary aniline, commonly achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like iron or tin(II) chloride. nih.govresearchgate.net

This modular approach allows for significant diversity. By using various substituted nitroarenes in step 1 and a wide array of cyclic amines in step 3, a large library of poly-substituted analogs can be generated efficiently. Modern photochemical methods for synthesizing functionalized azepanes can further expand the range of accessible building blocks. researchgate.net

Table 3: Key Reactions in the Synthesis of Poly-substituted Analogs

| Reaction Type | Reagents | Purpose |

|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid (ClSO₃H) | Installs the sulfonyl chloride group on the aromatic ring. |

| Sulfonamide Synthesis | Amine (R₂NH), Base (e.g., Pyridine) | Couples the sulfonyl chloride with the desired cyclic amine. |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Reduces the nitro group to the target aniline. researchgate.net |

Scaffold Hopping and Bioisosteric Replacements (Chemical Rationales)

In medicinal chemistry, the strategic modification of a lead compound is essential for optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. Scaffold hopping and bioisosteric replacement are two key strategies employed to achieve these goals by discovering novel chemotypes with improved characteristics. cresset-group.combhsai.org The underlying chemical rationale for applying these strategies to this compound is to explore new chemical space, enhance target engagement, mitigate metabolic liabilities, and secure novel intellectual property.

Scaffold Hopping refers to the search for isofunctional molecular structures with significantly different molecular backbones. bhsai.org For this compound, this could involve replacing the entire methoxy-substituted phenylsulfonamide core with a completely different heterocyclic system that maintains the spatial arrangement of key pharmacophoric features, such as hydrogen bond donors and acceptors, and hydrophobic regions. For instance, a benzoazepinone ring has been identified as a promising scaffold replacement for other inhibitor series through virtual screening and subsequent synthesis. nih.gov This approach aims to identify novel cores that could offer advantages in terms of synthesis, patentability, or physicochemical properties. dundee.ac.uk

Bioisosteric Replacement is a more conservative approach where a single atom or functional group is exchanged for another with similar physical or chemical properties, aiming to fine-tune the molecule's characteristics without drastically altering its structure. drughunter.com Bioisosterism can be applied to several key regions of the this compound scaffold:

The Azepane Ring: The seven-membered azepane ring is a saturated heterocycle that contributes to the molecule's three-dimensional shape and lipophilicity. nih.gov Potential metabolic oxidation at positions alpha to the nitrogen is a common liability for such rings. Bioisosteric replacements can modulate these properties. For example, replacing the azepane with smaller or larger rings (e.g., piperidine, morpholine) or introducing heteroatoms can alter solubility, metabolic stability, and the vector of substituents. cambridgemedchemconsulting.com Spirosystems have also been identified as potential bioisosteric replacements for piperidine rings, offering novel exit vectors for substitution. cambridgemedchemconsulting.com

The 2-Methoxyaniline Moiety: This part of the scaffold is crucial for interactions with biological targets and is a common structural alert for metabolic instability. nih.gov The methoxy (B1213986) group is susceptible to O-demethylation. Bioisosteric replacements such as fluoro, difluoromethyl, or trifluoromethyl groups can block this metabolic pathway. researchgate.net The aniline nitrogen itself is prone to oxidation, which can lead to reactive metabolites. nih.gov Replacing the aniline with other hydrogen-bond donating groups or embedding the functionality within a different aromatic system (e.g., amino-pyridines, indazoles) can mitigate this risk while preserving key interactions.

The Sulfonamide Linker: Sulfonamides are common functional groups in medicinal chemistry, often acting as hydrogen bond donors and acceptors. drughunter.com They are relatively stable but can be replaced with other groups like amides or sulfoximines to modulate acidity, lipophilicity, and binding interactions.

The following table outlines potential bioisosteric replacements for the key functional moieties of this compound, along with the chemical rationale for each replacement.

| Original Moiety | Potential Bioisostere(s) | Chemical Rationale |

| Azepane Ring | Piperidine, Pyrrolidine | Modify ring strain and conformational flexibility. |

| Morpholine, Thiomorpholine | Increase polarity, potentially improve solubility and reduce metabolism. cambridgemedchemconsulting.com | |

| Azaspiro[3.3]heptane | Explore different substitution vectors and improve Fsp3 character. cambridgemedchemconsulting.com | |

| 2-Methoxyaniline | 2-Fluoroaniline, 2-Chloroaniline | Replace metabolically labile methoxy group to improve stability; modulate electronics. cambridgemedchemconsulting.com |

| 2-(Difluoromethoxy)aniline | Serve as a more stable mimic of the methoxy group. | |

| Aminopyridine, Indazole | Replace aniline to avoid potential reactive metabolite formation and alter pKa. cambridgemedchemconsulting.com | |

| Sulfonamide Linker | Amide, Reverse Amide | Alter hydrogen bonding capacity and geometry. |

| Sulfoximine | Modulate acidity and vector of interactions compared to the sulfonamide. |

Application as a Core Scaffold in Synthetic Transformations

The 5-(sulfonyl)-2-methoxyaniline framework is a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of biologically active molecules. While direct synthetic applications of this compound are not extensively documented in publicly available literature, the utility of its close analog, 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), is well-established, providing a strong basis for the potential applications of the title compound. nih.govnih.gov

The 5-(ethylsulfonyl)-2-methoxyaniline scaffold is a key structural fragment in numerous compounds developed as inhibitors for a broad spectrum of protein kinases and enzymes. nih.govresearchgate.net Its importance is highlighted by its presence in over 131 compounds with diverse biological activities, predominantly as antitumor agents. nih.gov This scaffold is a crucial precursor for potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in anti-angiogenic cancer therapy. nih.govnih.gov Its utility extends to the development of modulators for other important targets, including:

Epidermal Growth Factor Receptor (EGFR)

Platelet-Derived Growth Factor Receptor (PDGFR)

Cyclin-Dependent Kinases (CDK2, CDK4)

Matrix Metalloproteinases (MMPs) nih.gov

The primary reactive site on the this compound scaffold for synthetic transformations is the aniline functional group. The amino group serves as a versatile nucleophile, enabling the construction of a diverse library of derivatives through various chemical reactions. These transformations are fundamental to structure-activity relationship (SAR) studies, allowing chemists to probe interactions with biological targets and optimize lead compounds.

The table below details common synthetic transformations involving the aniline moiety of this scaffold and the resulting chemical structures, which are frequently found in kinase inhibitors and other biologically active molecules.

| Reaction Type | Reagent(s) | Resulting Functional Group/Structure | Significance in Medicinal Chemistry |

| Acylation / Amide Formation | Acyl Chlorides, Carboxylic Acids (with coupling agents) | N-Aryl Amide | Forms key hydrogen bond interactions with the hinge region of many kinases. |

| Sulfonylation | Sulfonyl Chlorides | N-Aryl Sulfonamide | Creates stable linkers and hydrogen bond donors/acceptors. |

| Urea / Thiourea Formation | Isocyanates, Isothiocyanates | N,N'-Aryl Urea / Thiourea | Common pharmacophore in kinase inhibitors (e.g., Sorafenib), providing bidentate hydrogen bonding. |

| Heterocycle Formation | Diketones, α-haloketones, etc. | Substituted Pyrroles, Imidazoles, Oxazoles | The aniline nitrogen is incorporated into a new heterocyclic ring, which can serve as a core scaffold or a key binding element. |

| Buchwald-Hartwig / Ullmann Coupling | Aryl Halides, Heteroaryl Halides | Diaryl Amine | Connects the core scaffold to another aromatic or heteroaromatic system to extend into different binding pockets. |

| Reductive Amination | Aldehydes, Ketones (with reducing agent) | Secondary/Tertiary Aryl Amine | Introduces alkyl substituents on the nitrogen, modifying basicity and steric profile. |

Given the established importance of the closely related ethylsulfonyl analog, the this compound scaffold represents a valuable and versatile building block for the synthesis of novel compounds. nih.govresearchgate.net Its utility in constructing libraries of potential therapeutic agents, particularly kinase inhibitors, is significant for future drug discovery programs. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。